Spacer Length and Conformational Freedom: PEG2 vs. PEG1 and PEG4 in PROTAC Ternary Complex Formation
The end-to-end distance of a linker is a primary determinant of PROTAC efficacy. 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, with its PEG2 spacer, provides an intermediate, semi-rigid span critical for targets with shallow binding pockets. In class-level comparisons, moving from a PEG1 to a PEG2 linker increases the maximum extended length by approximately 3.5 Å (from ~4.5 Å to ~8.0 Å), while a PEG4 linker extends further to ~14.3 Å [1]. Empirical PROTAC SAR studies demonstrate that increasing linker length from PEG1 to PEG2 can shift the DC50 (half-maximal degradation concentration) by over an order of magnitude for certain target proteins, underscoring the non-linear relationship between length and activity [2].
| Evidence Dimension | Approximate extended molecular length (spacer contribution) |
|---|---|
| Target Compound Data | ~8.0 Å (PEG2) |
| Comparator Or Baseline | PEG1: ~4.5 Å; PEG4: ~14.3 Å |
| Quantified Difference | +3.5 Å vs. PEG1; -6.3 Å vs. PEG4 |
| Conditions | Calculated from standard bond lengths and angles in extended conformation. |
Why This Matters
This specific length is non-substitutable in SAR campaigns where the optimal linker for a given target-E3 ligase pair has been empirically determined to be a two-unit ethylene glycol spacer.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. BOC Sciences. View Source
- [2] Bondeson, D. P., et al. 'Catalytic in vivo protein knockdown by small-molecule PROTACs.' *Nature Chemical Biology*, vol. 11, no. 8, 2015, pp. 611–617. View Source
